molecular formula C15H24N4O4S2 B2909105 N-[2-(dimethylamino)ethyl]-N'-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide CAS No. 896294-54-5

N-[2-(dimethylamino)ethyl]-N'-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide

Cat. No.: B2909105
CAS No.: 896294-54-5
M. Wt: 388.5
InChI Key: LTIQLLYDSREFSX-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-N'-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethylaminoethyl group, a thiophen-2-ylsulfonyl group, and a pyrrolidin-2-ylmethyl group, all connected through an oxalamide linkage. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-N'-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:

    Formation of the Dimethylaminoethyl Intermediate: This step involves the reaction of dimethylamine with an appropriate alkylating agent to form the dimethylaminoethyl group.

    Synthesis of the Thiophen-2-ylsulfonyl Intermediate: Thiophene is sulfonylated using a sulfonyl chloride reagent to introduce the thiophen-2-ylsulfonyl group.

    Preparation of the Pyrrolidin-2-ylmethyl Intermediate: Pyrrolidine is alkylated with a suitable alkylating agent to form the pyrrolidin-2-ylmethyl group.

    Coupling Reaction: The intermediates are then coupled together using an oxalamide linkage, typically through a condensation reaction involving oxalyl chloride and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-N'-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophen-2-ylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxalamide linkage can be reduced to form amine derivatives.

    Substitution: The dimethylaminoethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophen-2-ylsulfonyl group may yield sulfone derivatives, while reduction of the oxalamide linkage may produce amine derivatives.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-N'-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-N'-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(dimethylamino)ethyl)-N2-(pyrrolidin-2-ylmethyl)oxalamide
  • N1-(2-(dimethylamino)ethyl)-N2-(thiophen-2-ylsulfonyl)oxalamide
  • N1-(2-(dimethylamino)ethyl)-N2-(pyrrolidin-2-yl)oxalamide

Uniqueness

N-[2-(dimethylamino)ethyl]-N'-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is unique due to the presence of both the thiophen-2-ylsulfonyl and pyrrolidin-2-ylmethyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N'-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O4S2/c1-18(2)9-7-16-14(20)15(21)17-11-12-5-3-8-19(12)25(22,23)13-6-4-10-24-13/h4,6,10,12H,3,5,7-9,11H2,1-2H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTIQLLYDSREFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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